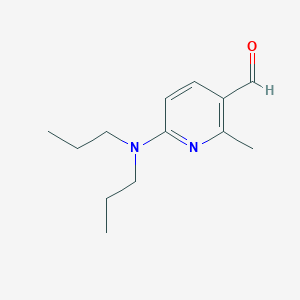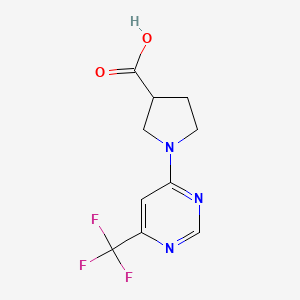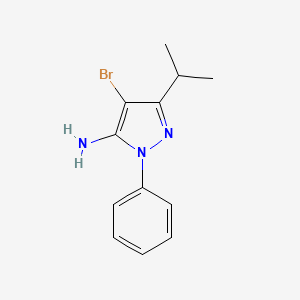
6-(Dipropylamino)-2-methylnicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dipropylamino)-2-methylnicotinaldehyde is an organic compound that features a nicotinaldehyde core with a dipropylamino substituent at the 6-position and a methyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dipropylamino)-2-methylnicotinaldehyde typically involves the introduction of the dipropylamino group to the nicotinaldehyde core. One common method is through the reaction of 2-methylnicotinaldehyde with dipropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-(Dipropylamino)-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dipropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: 6-(Dipropylamino)-2-methylnicotinic acid.
Reduction: 6-(Dipropylamino)-2-methylnicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Dipropylamino)-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 6-(Dipropylamino)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The dipropylamino group may facilitate binding to certain receptors or enzymes, while the aldehyde group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
6-(Diethylamino)-2-methylnicotinaldehyde: Similar structure but with diethylamino instead of dipropylamino.
6-(Dimethylamino)-2-methylnicotinaldehyde: Similar structure but with dimethylamino instead of dipropylamino.
6-(Dipropylamino)-3-methylnicotinaldehyde: Similar structure but with the methyl group at the 3-position instead of the 2-position.
Uniqueness
6-(Dipropylamino)-2-methylnicotinaldehyde is unique due to the specific positioning of the dipropylamino and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the dipropylamino group may enhance its lipophilicity and ability to cross biological membranes, potentially making it more effective in certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
6-(dipropylamino)-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H20N2O/c1-4-8-15(9-5-2)13-7-6-12(10-16)11(3)14-13/h6-7,10H,4-5,8-9H2,1-3H3 |
Clave InChI |
TYCVXNVWYAIICP-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=NC(=C(C=C1)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B15228383.png)

![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B15228400.png)
![6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole](/img/structure/B15228412.png)
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228414.png)

![Bicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B15228424.png)
![2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B15228430.png)
![3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B15228431.png)
![5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15228434.png)


